3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-ISOPROPYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen, forming a five-membered ring structure
Preparation Methods
The synthesis of N4-ISOPROPYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another approach is the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature and pressure.
Chemical Reactions Analysis
N~4~-ISOPROPYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~4~-ISOPROPYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-ISOPROPYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N~4~-ISOPROPYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar chemical properties.
Indole derivatives: These compounds contain an indole nucleus and have diverse biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyridine ring structure and are used in various scientific applications.
Properties
Molecular Formula |
C17H16N4O4 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O4/c1-9(2)18-16(22)13-8-14(19-17-15(13)10(3)20-25-17)11-5-4-6-12(7-11)21(23)24/h4-9H,1-3H3,(H,18,22) |
InChI Key |
MQJVRBXWQYJICO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC(C)C |
Origin of Product |
United States |
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